3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-[1,3,5]triazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-6-14-13(5-1)18-15-17-10-19(11-20(14)15)9-12-4-3-7-16-8-12/h1-8H,9-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVKZOSDQQZLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=NC3=CC=CC=C3N2CN1CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves the cyclocondensation of 2-guanidinobenzimidazole with pyridine-3-carboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified electronic properties.
Reduction: Reduced forms with altered pharmacokinetic profiles.
Substitution: Substituted derivatives with potential new biological activities.
Scientific Research Applications
3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Explored as a candidate for drug development, particularly for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to intercalate into DNA can lead to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Diversity and Tautomerism
Triazino-benzimidazoles exhibit significant structural variability based on substituents and tautomeric forms:
- Pyridine vs. Thiophene/Indole Substituents : Derivatives with pyridine (e.g., 3b in ) show distinct cytotoxicity profiles compared to thiophene- or indole-substituted analogs. Pyridinyl groups enhance π-π stacking interactions in enzyme binding, whereas bulkier substituents like indole may improve membrane permeability .
- Tautomerism: Dihydrotriazino-benzimidazoles exist predominantly as 3,4-dihydro tautomers (A) in DMSO, but annular tautomerism (e.g., 1,4-dihydro (B) or 4,10-dihydro (C)) can occur, influencing solubility and target engagement .
Key Observations :
- Pyridinylmethyl vs. 4,4-Dimethyl Groups : The pyridinylmethyl substituent may enhance blood-brain barrier penetration compared to bulky 4,4-dimethyl groups in compound 4, which showed strong DHFR inhibition .
- Ring System Variation: [1,2,4]Triazino[4,5-a]benzimidazoles () exhibit different activity profiles compared to [1,3,5]triazino[1,2-a]benzimidazoles, likely due to altered hydrogen-bonding patterns with target enzymes .
Base-Catalyzed Cyclization ()
- Advantages : Mild conditions (e.g., piperidine catalysis), high yields (>80%), and scalability.
- Limitations: Limited to aldehydes/ketones as electrophiles; substituent diversity constrained by reagent availability.
Aza-Wittig Reaction ()
- Advantages: Efficient annulation for fused triazino-benzimidazoles; compatible with aromatic and aliphatic isocyanates.
- Limitations: Requires pre-functionalized iminophosphorane intermediates, complicating large-scale synthesis.
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 3-(3-Pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Synthesis and Structural Characterization
The synthesis of triazinobenzimidazoles typically involves the condensation of appropriate precursors. For instance, the fused triazinobenzimidazole derivatives can be synthesized through a multi-step reaction involving cyclization and functionalization processes. Spectroscopic techniques such as NMR and IR are commonly employed for structural characterization, confirming the molecular geometry and functional groups present in the compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Condensation | Benzimidazole derivatives + Triazine derivatives | Heat, solvent |
| 2 | Cyclization | Intermediate products | Acidic conditions |
| 3 | Purification | Crystallization or chromatography | Solvent-based |
Antiparasitic Activity
Recent studies have demonstrated the antinematodic activity of compounds like this compound against Trichinella spiralis. In vitro evaluations revealed that this compound exhibits superior efficacy compared to traditional treatments like albendazole at specific concentrations (e.g., 50 μg/mL) .
Cytotoxicity Studies
The cytotoxicity of this compound was assessed using various cell lines including normal fibroblasts (3T3) and cancer cell lines (MCF-7 and AR-230). The results indicated that the compound showed low cytotoxicity across the tested cell lines, suggesting a favorable safety profile for potential therapeutic applications .
The proposed mechanism of action includes disruption of cellular processes in parasites while maintaining minimal toxicity to host cells. This selectivity is crucial for developing effective antiparasitic agents.
Case Study 1: Efficacy Against Trichinella spiralis
In a controlled study, the efficacy of this compound was evaluated against muscle larvae of Trichinella spiralis. The study found that at a concentration of 50 μg/mL, the compound achieved larvicidal effects of 42.1% after 24 hours and 52.4% after 48 hours. These results were significantly higher than those observed with conventional drugs .
Case Study 2: Safety Profile Assessment
A safety profile assessment involved administering varying concentrations of the compound to normal fibroblast cells over a period of 72 hours. The results showed no significant reduction in cellular viability up to concentrations of 250 µg/mL , indicating a promising therapeutic window for further development .
Q & A
Q. What are the common synthetic pathways for preparing triazino-benzimidazole derivatives, and how do reaction conditions influence yield and purity?
Triazino-benzimidazole derivatives are typically synthesized via multi-step reactions, including:
- Aza-Wittig-type annulation : Reacting iminophosphorane intermediates with isocyanates to form the fused triazino-benzimidazole core .
- Multi-component condensation : Combining 2-aminobenzimidazole derivatives with formaldehyde and primary amines under controlled pH and temperature .
- Solid-phase synthesis : Using resin-bound amino acids and sequential functionalization (e.g., N-acylation, nitro group reduction, and cyanogen bromide cyclization) to generate trisubstituted derivatives .
Q. Key Optimization Parameters :
Q. How are structural features of triazino-benzimidazoles characterized, and what techniques validate their identity?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent placement and ring fusion .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% typical) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ~367.45 g/mol for furan-substituted analogs) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline forms .
Q. What biological activities are associated with triazino-benzimidazole scaffolds, and how are they evaluated?
These compounds exhibit diverse bioactivities:
- Anticancer : Growth inhibition in NCI-60 cell lines (e.g., compound 8 in [17] showed IC₅₀ < 10 µM).
- Antiparasitic : 56% efficacy against Trichinella spiralis at 50 µg/mL .
- Neuromodulatory : Potential GABA_A receptor binding inferred from structural analogs .
In vitro assays include cytotoxicity (MTT assay), enzyme inhibition (e.g., DHFR ), and receptor-binding studies.
Q. What physicochemical properties influence the drug-likeness of triazino-benzimidazoles?
Critical properties include:
- Lipophilicity (LogP) : Optimized for membrane permeability (e.g., LogP ~2–3 for morpholine derivatives ).
- Solubility : Enhanced by polar groups (e.g., methoxy or hydroxyl substituents ).
- Stability : pH-dependent degradation studies guide formulation (stable at pH 4–8 ).
Q. How do substituent modifications alter the pharmacological profile of these compounds?
- Pyridinylmethyl groups : Enhance CNS penetration via increased lipophilicity .
- Morpholine rings : Improve solubility and metabolic stability .
- Nitro or amino groups : Modulate electron density, affecting receptor binding .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in multi-step reactions) be addressed?
- Parallel Synthesis : Solid-phase techniques reduce purification steps and improve scalability .
- Microwave-Assisted Reactions : Accelerate condensation steps (e.g., 30-minute cyclization vs. 24 hours conventionally ).
- Catalytic Systems : Use Pd-mediated cross-coupling for regioselective functionalization .
Q. How should contradictory bioactivity data between structural analogs be resolved?
Case Study : A morpholine-substituted analog showed strong in vitro cytotoxicity but poor in vivo efficacy.
- Resolution Steps :
- Evaluate pharmacokinetics (e.g., plasma stability, tissue distribution).
- Perform molecular dynamics simulations to assess target binding under physiological conditions .
- Modify substituents to balance lipophilicity and solubility (e.g., replace morpholine with piperazine ).
Q. What computational methods predict the interaction of triazino-benzimidazoles with biological targets?
Q. How can reaction selectivity be improved in complex annulation pathways?
Example : Competing ring formation in aza-Wittig reactions.
Q. What are the limitations of current biological assays, and how can they be mitigated?
- False Positives in Cytotoxicity Assays :
- Species-Specific Activity : Test analogs in multiple models (e.g., murine vs. human cell lines ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
